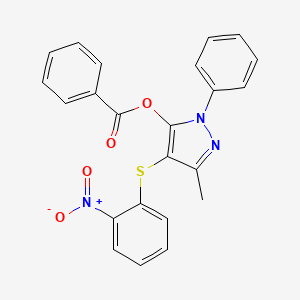

3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl benzoate

Description

Properties

IUPAC Name |

[5-methyl-4-(2-nitrophenyl)sulfanyl-2-phenylpyrazol-3-yl] benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17N3O4S/c1-16-21(31-20-15-9-8-14-19(20)26(28)29)22(25(24-16)18-12-6-3-7-13-18)30-23(27)17-10-4-2-5-11-17/h2-15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYFUDLRJNMWNML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1SC2=CC=CC=C2[N+](=O)[O-])OC(=O)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potentials, and relevant research findings.

- Molecular Formula : C16H13N3O3S

- Molecular Weight : 327.36 g/mol

- CAS Number : [insert CAS number]

The biological activity of pyrazole derivatives, including this compound, is largely attributed to their ability to interact with various biological targets. These compounds exhibit mechanisms such as:

- Antioxidant Activity : The compound has shown potential in scavenging free radicals and reducing oxidative stress, which is crucial for preventing cellular damage.

- Anti-inflammatory Properties : Research indicates that pyrazole derivatives can inhibit inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases .

Anticancer Activity

Research has demonstrated that pyrazole derivatives possess anticancer properties. For instance, studies have shown that certain substituted pyrazoles can induce apoptosis in cancer cell lines by modulating key signaling pathways . The structure–activity relationship (SAR) indicates that specific substitutions on the pyrazole ring enhance cytotoxicity against various cancer types.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial efficacy. In vitro studies have suggested that it exhibits activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi . The minimum inhibitory concentration (MIC) values indicate promising potential as an antimicrobial agent.

Neuroprotective Effects

Emerging studies suggest that this compound may offer neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases. The mechanisms are thought to involve modulation of neurotransmitter systems and reduction of neuroinflammation .

Case Study 1: Anticancer Efficacy

A study conducted by Ji et al. demonstrated that a related pyrazole compound exhibited significant anticancer activity against human cancer cell lines. The findings highlighted the importance of the nitrophenyl group in enhancing the compound's potency against cancer cells through apoptosis induction .

Case Study 2: Antimicrobial Testing

In a comparative study of various pyrazole derivatives, this compound was found to have an MIC comparable to standard antibiotics against resistant strains of bacteria, indicating its potential as a therapeutic agent in combating antibiotic resistance .

Data Table: Biological Activities of this compound

| Biological Activity | Tested Concentration (μM) | Effect Observed |

|---|---|---|

| Anticancer (A549 Cells) | 10 | 70% Cell Death |

| Antimicrobial (E. coli) | 50 | MIC = 15 μg/ml |

| Neuroprotection | 25 | Reduced Neuronal Death |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and molecular differences between the target compound and its closest analogs from the evidence:

Key Observations:

Thioether vs. Sulfonyl Groups :

- The target compound’s 2-nitrophenylthio group contrasts with the sulfonyl substituents in C263-0339 and C263-0342. Sulfonyl groups are stronger electron-withdrawing moieties, which may enhance stability but reduce nucleophilic reactivity compared to thioethers .

- Molecular weights of sulfonyl analogs are slightly lower (432.5) or higher (446.52) than the target (445.5), suggesting subtle differences in packing density or solubility.

Ester Variations :

- The benzoate ester in the target compound is replaced by a 4-methylbenzoate in C263-0342, introducing steric hindrance that could affect binding interactions in biological systems .

The thiazolylmethyl oxime in introduces a reactive aldehyde group, enabling Schiff base formation—a feature absent in the ester-containing target compound .

Q & A

Basic: What synthetic strategies are recommended for preparing 3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl benzoate, and how can reaction yields be optimized?

Answer:

The synthesis typically involves multi-step protocols, starting with the construction of the pyrazole core. A common approach is the condensation of substituted hydrazides with β-keto esters or diketones, followed by functionalization of the thioether and benzoate groups. For example, analogous pyrazole derivatives have been synthesized using copper-catalyzed coupling reactions or nucleophilic aromatic substitution (e.g., thiolation at the 4-position of the pyrazole ring) . Optimization strategies include:

- Catalyst selection : Copper sulfate/sodium ascorbate systems improve click chemistry efficiency for triazole or thioether formation .

- Reaction conditions : Refluxing in glacial acetic acid (8–10 hours) enhances cyclization and reduces byproducts .

- Purification : Column chromatography with gradients of ethyl acetate/hexane is effective for isolating pure products .

Basic: How is the structure of this compound confirmed experimentally?

Answer:

Structural confirmation relies on a combination of spectroscopic and crystallographic methods:

- Spectroscopy :

- X-ray crystallography : Programs like SHELXL and visualization tools like ORTEP are used to refine anisotropic displacement parameters and generate ORTEP diagrams (e.g., R factor < 0.05 for high-resolution data) .

Advanced: What crystallographic challenges arise during refinement, and how are they resolved?

Answer:

Key challenges include:

- Disorder in the nitro group : The 2-nitrophenylthio moiety may exhibit rotational disorder. Partial occupancy refinement and constraints (e.g., DFIX in SHELXL) mitigate this .

- Anisotropic thermal motion : Programs like WinGX allow for robust handling of anisotropic displacement parameters, particularly for heavy atoms like sulfur.

- Twinned crystals : SHELXL’s TWIN/BASF commands are employed for twinned data, ensuring accurate refinement .

Advanced: How can computational methods predict the bioactivity or electronic properties of this compound?

Answer:

- Molecular docking : Tools like AutoDock Vina or Schrödinger Suite model interactions with biological targets (e.g., enzymes). For example, docking studies on similar pyrazole derivatives reveal binding affinities to kinase domains .

- DFT calculations : Gaussian09 calculations assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. The nitro group’s electron-withdrawing effect lowers the LUMO, enhancing electrophilicity .

- SAR studies : Comparative analysis with fluorinated or methoxy analogs (e.g., from ) identifies critical substituent effects on bioactivity .

Basic: What analytical techniques are used to assess purity and detect synthetic byproducts?

Answer:

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve polar impurities .

- TLC : Silica gel plates (hexane/ethyl acetate 7:3) monitor reaction progress .

- Elemental analysis : Combustion analysis (C, H, N) confirms stoichiometry (e.g., <0.4% deviation from theoretical values) .

Advanced: How does the nitro group influence the compound’s stability and reactivity in biological assays?

Answer:

- Stability : The nitro group’s electron-withdrawing nature increases susceptibility to enzymatic reduction (e.g., nitroreductases), potentially generating reactive intermediates .

- Photoreactivity : UV-Vis studies show λmax shifts (~400 nm) under light exposure, suggesting nitro-to-nitrito isomerization risks. Light-protected storage is recommended .

- Electrochemical profiling : Cyclic voltammetry reveals reduction peaks at -0.8 V (vs. Ag/AgCl), correlating with nitro group redox activity .

Advanced: What strategies are employed to resolve spectral data contradictions (e.g., overlapping NMR signals)?

Answer:

- 2D NMR : HSQC and HMBC experiments assign coupled protons and carbons, resolving overlaps in aromatic regions .

- Variable-temperature NMR : Heating to 50°C reduces rotational barriers in the 2-nitrophenylthio group, sharpening split signals .

- Isotopic labeling : Deuterated analogs (e.g., CD₃ groups) simplify splitting patterns in crowded regions .

Basic: What solvents and conditions are optimal for recrystallization?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.